O-(4-bromobenzyl)hydroxylamine
Overview
Description
O-(4-Bromobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H9BrClNO . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound derivatives involves a one-pot preparation process. This process includes O-benzylation of N-hydroxyurethane, followed by basic N-deprotection . The method is advantageous due to its chemo- and regio-selectivity, which allows for the desired O-benzyl hydroxylammonium salts to be obtained in high yield .Molecular Structure Analysis
The molecular structure of this compound hydrochloride is represented by the formula C7H9BrClNO . The average mass of the molecule is 238.510 Da, and the monoisotopic mass is 236.955597 Da .Chemical Reactions Analysis
This compound is involved in transition metal-catalyzed C–N bond construction via electrophilic amination reactions . This reaction has emerged as an attractive approach for the synthesis of various organic molecules and pharmaceuticals .Scientific Research Applications
Inhibition of Enzymatic Activity
O-(4-bromobenzyl)hydroxylamine and its derivatives have been studied for their ability to inhibit enzymes. For instance, they act as competitive inhibitors in relation to substrates for certain enzymes. This inhibition is attributed to the competition between the oxyamino group of the inhibitor and the amino group of the substrate for a carbonyl site of the holoenzyme. Such characteristics were observed in the inhibition of histidine decarboxylase (Leinweber, 1968).
Synthesis and Chemical Reactions
This compound plays a role in various synthetic processes. For example, it has been used in the synthesis of multisubstituted triphenylenes and phenanthrenes through cascade reactions involving palladium complex catalysis (Iwasaki et al., 2015). Additionally, it has been utilized in the synthesis of oligoribonucleotides, indicating its versatility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Analytical Applications
In analytical chemistry, derivatives of this compound have been employed for derivatizing certain compounds for analysis. For instance, it has been used in the derivatization of keto steroids for analysis by electron-capture gas-liquid chromatography (Youngdale, 1976).
Bioactivation and Interaction with DNA
The hydroxylamine derivatives, including this compound, have shown potential in bioactivation processes. For example, a hydroxylamine derivative was observed to participate in reactions leading to DNA-DNA interstrand crosslinking, a significant finding in the context of understanding the mechanisms of cytotoxic agents (Knox et al., 1991).
Environmental Studies
In environmental studies, derivatives of this compound have been applied in examining photo-oxidation processes, indicating their utility in understanding environmental chemistry and atmospheric reactions (Alvarez et al., 2009).
Mechanism of Action
Future Directions
O-Benzoylhydroxylamines, a class of compounds to which O-(4-bromobenzyl)hydroxylamine belongs, have been widely used in both academic and industrial research . They are expected to continue being a practical synthetic tool in the amination toolkit, and we might expect to see many additional developments of unique approaches in the near future .
Properties
IUPAC Name |
O-[(4-bromophenyl)methyl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBXSBIQXOHSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284002 | |
Record name | O-[(4-Bromophenyl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55418-32-1 | |
Record name | O-[(4-Bromophenyl)methyl]hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55418-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[(4-Bromophenyl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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